4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
4-(Methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a triazole ring, a xanthene moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Attachment of the Xanthene Moiety: The xanthene group can be introduced via a Friedel-Crafts acylation reaction, where the xanthene is acylated with an appropriate acyl chloride.
Incorporation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Friedel-Crafts acylation steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the xanthene moiety, potentially converting it to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a substituent on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its structural features make it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the xanthene and pyrrolidine moieties can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxymethyl)-1H-1,2,3-triazole: Lacks the xanthene and pyrrolidine moieties, making it less complex and potentially less versatile.
1-(9H-Xanthene-9-carbonyl)pyrrolidine:
4-(Methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of 4-(methoxymethyl)-1-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole lies in its combination of a triazole ring, a xanthene moiety, and a pyrrolidine ring
Properties
IUPAC Name |
[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-14-15-12-26(24-23-15)16-10-11-25(13-16)22(27)21-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)21/h2-9,12,16,21H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIJTBMWADTBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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